Tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyridine ring with two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group and the pyridine ring. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The final step usually involves the protection of the amino groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce secondary amines. Substitution reactions can result in a variety of alkyl or aryl-substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino groups on the pyridine ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the piperazine ring can interact with various receptors and enzymes, modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate .
Uniqueness
Tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of two amino groups on the pyridine ring, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(4,5-diaminopyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-8-10(15)11(16)9-17-12/h8-9H,4-7,16H2,1-3H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQZAQBDDKBILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C(=C2)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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